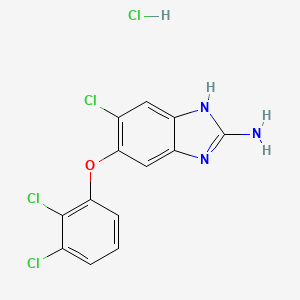
Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminotriclabendazole hydrochloride, VETRANAL™, is an analytical standard compound used primarily in veterinary and forensic toxicology. It is a derivative of benzimidazole, specifically 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazol-2-ylamine monohydrochloride. This compound is known for its high purity and is used in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminotriclabendazole hydrochloride involves the reaction of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:
5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3+HCl→Aminotriclabendazole hydrochloride
Industrial Production Methods
Industrial production of Aminotriclabendazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the analytical standard grade product .
Chemical Reactions Analysis
Types of Reactions
Aminotriclabendazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Aminotriclabendazole hydrochloride is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: In studies involving the metabolism and pharmacokinetics of benzimidazole derivatives.
Medicine: Research on its potential therapeutic effects and toxicity.
Industry: Quality control and assurance in the production of veterinary pharmaceuticals.
Mechanism of Action
The mechanism of action of Aminotriclabendazole hydrochloride involves its interaction with the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis. The compound’s molecular targets include the microtubule-associated proteins and pathways involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- Hydroxyflubendazole
- Ketotriclabendazole
- 2-Aminoflubendazole
Uniqueness
Aminotriclabendazole hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for β-tubulin and exhibits stronger inhibitory effects on microtubule polymerization .
Properties
Molecular Formula |
C13H9Cl4N3O |
|---|---|
Molecular Weight |
365.0 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H |
InChI Key |
VIRKTPJWYSJBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)








